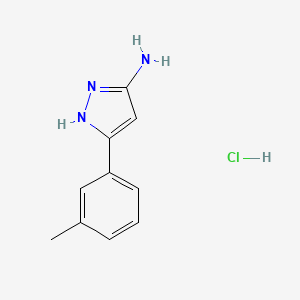![molecular formula C22H29N5O4S2 B3075481 ethyl (2S)-2-{4-[({5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)methyl]benzenesulfonamido}-4-methylpentanoate CAS No. 1031212-65-3](/img/structure/B3075481.png)
ethyl (2S)-2-{4-[({5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)methyl]benzenesulfonamido}-4-methylpentanoate
Overview
Description
The compound contains several functional groups and structural motifs that are common in organic chemistry. It includes an ethyl group, a benzenesulfonamido group, a [1,2,4]triazolo[1,5-a]pyrimidin-2-yl group, and a sulfanyl group. These groups are connected in a specific way to form the overall structure of the molecule .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It contains a [1,2,4]triazolo[1,5-a]pyrimidin-2-yl ring, which is a fused ring system containing nitrogen atoms . This ring system is attached to a benzenesulfonamido group and a sulfanyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the sulfonamide group might be involved in acid-base reactions, while the triazolopyrimidine ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group might increase its solubility in water, while the aromatic rings might contribute to its stability .Scientific Research Applications
Spectral and Theoretical Analyses
- The compound ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate, structurally related to the query compound, was synthesized and characterized using spectral techniques. Theoretical analyses including DFT/B3LYP functional calculations, Hirshfeld surface analysis, and molecular docking studies were conducted. The compound showed potential as a cancer treatment inhibitor due to its ability to bind to the active sites of the c-MET protein, indicating its potential application in drug design and development (Sert et al., 2020).
Antibacterial and Antifungal Activities
- New derivatives containing benzenesulfonamide moieties were synthesized and evaluated for their antibacterial and antifungal activities. The study highlights the potential of such compounds in developing new antimicrobial agents (Hassan, 2013).
Heterocyclic System Synthesis
- Ethyl 2,5-anhydro-6-O-benzoyl-d-allonodithioate was used to synthesize nitrogen-bridged purine-like C-nucleosides, demonstrating the compound's utility in creating novel heterocyclic systems that could have diverse biological applications (Khadem et al., 1989).
Synthesis of Fused Pyrimidinones
- Methyl (Z)-2-[(Benzyloxycarbonyl)amino]-3-dimethylaminopropenoate was employed in the synthesis of various heterocyclic systems including pyridopyrimidinones and pyrazinopyrimidinones, indicating the potential of such compounds in medicinal chemistry and drug synthesis (Toplak et al., 1999).
Anomalous Cyclization Studies
- Studies on the structural modification of (pyrimidin-2-yl)hydrazones showed anomalous cyclization leading to [1,2,4]triazolo[1,5-a]pyrimidine derivatives, providing insights into novel synthetic pathways and mechanisms in organic chemistry (Erkin et al., 2007).
Future Directions
properties
IUPAC Name |
ethyl (2S)-2-[[4-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanylmethyl]phenyl]sulfonylamino]-4-methylpentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O4S2/c1-6-31-20(28)19(11-14(2)3)26-33(29,30)18-9-7-17(8-10-18)13-32-22-24-21-23-15(4)12-16(5)27(21)25-22/h7-10,12,14,19,26H,6,11,13H2,1-5H3/t19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQFRILFXRBSMX-IBGZPJMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C)C)NS(=O)(=O)C1=CC=C(C=C1)CSC2=NN3C(=CC(=NC3=N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC(C)C)NS(=O)(=O)C1=CC=C(C=C1)CSC2=NN3C(=CC(=NC3=N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2S)-2-{4-[({5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)methyl]benzenesulfonamido}-4-methylpentanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



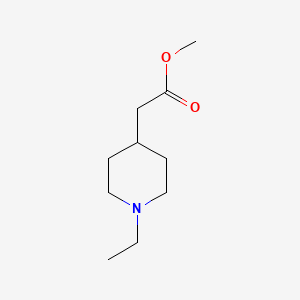
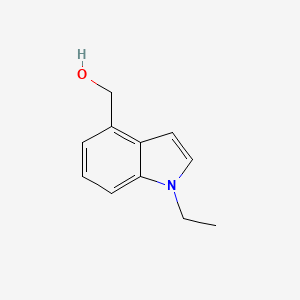
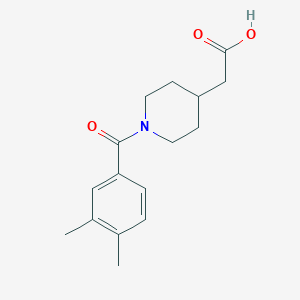
![3-(5-Methyl-7-oxo-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B3075425.png)
![3-[2-(Methoxymethyl)-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid](/img/structure/B3075428.png)




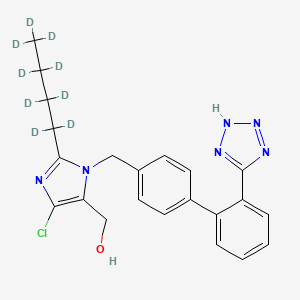
![1'-(1H-indazole-7-carbonyl)-6,7-dimethylspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B3075494.png)
![7-methyl-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B3075504.png)
